molecular formula C5H11ClF3N B2898802 Propyl(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 405879-02-9

Propyl(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2898802
CAS No.: 405879-02-9
M. Wt: 177.6
InChI Key: ZQUKUYXPMUZZFZ-UHFFFAOYSA-N
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Description

Propyl(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound that features a propyl group attached to a 2,2,2-trifluoroethylamine moiety, with the hydrochloride salt form enhancing its stability and solubility. This compound is of interest due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl(2,2,2-trifluoroethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propylamine with 2,2,2-trifluoroethylamine hydrochloride under controlled conditions. The reaction typically requires a catalyst, such as an iron porphyrin complex, and is conducted in an aqueous solution . The process involves a cascade diazotization and N-trifluoroethylation reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which is obtained from 2,2,2-trifluoroacetamide treated with phosphorus pentoxide . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethyl chloride, hypervalent-iodine–CH2CF3 reagents, and trifluoroacetic acid . The reactions are typically conducted under mild conditions, often in aqueous solutions, to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various N-trifluoroethylated amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Propyl(2,2,2-trifluoroethyl)amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the propyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in a wide range of applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-2-3-9-4-5(6,7)8;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUKUYXPMUZZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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